molecular formula C18H14F3N3O2 B11133443 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11133443
M. Wt: 361.3 g/mol
InChI Key: GQHNMWRHKQIMQC-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Hydroxy-Methylphenyl Group:

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles like sodium hydroxide or ammonia are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new drug development.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
  • 3-(2-hydroxy-5-methylphenyl)-N-[3-(fluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
  • 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Uniqueness

The presence of both hydroxy and trifluoromethyl groups in 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14F3N3O2/c1-10-5-6-16(25)13(7-10)14-9-15(24-23-14)17(26)22-12-4-2-3-11(8-12)18(19,20)21/h2-9,25H,1H3,(H,22,26)(H,23,24)

InChI Key

GQHNMWRHKQIMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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